molecular formula C14H15ClN2OS B12488045 2-chloro-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}acetamide

2-chloro-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}acetamide

Cat. No.: B12488045
M. Wt: 294.8 g/mol
InChI Key: OOQLINIASLZWOY-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a chloroacetamide group and a thiazole ring substituted with a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with a thiazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amide, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

2-chloro-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl}acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of a 4-methylphenyl group.

Properties

Molecular Formula

C14H15ClN2OS

Molecular Weight

294.8 g/mol

IUPAC Name

2-chloro-N-[2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethyl]acetamide

InChI

InChI=1S/C14H15ClN2OS/c1-10-2-4-11(5-3-10)12-9-19-14(17-12)6-7-16-13(18)8-15/h2-5,9H,6-8H2,1H3,(H,16,18)

InChI Key

OOQLINIASLZWOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)CCl

Origin of Product

United States

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